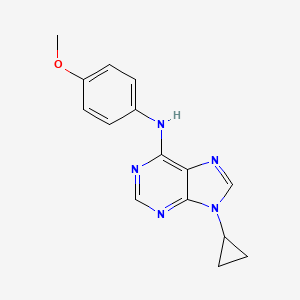
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine (CPDMA) is an organic compound that has a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. CPDMA is a purine derivative that has been studied for its potential uses in the treatment of various diseases and conditions. CPDMA has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. In addition, this compound has been found to possess anti-tumor properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. This compound has also been found to possess anti-tumor properties, and has been studied for its potential use in the treatment of cancer. In addition, this compound has been found to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its high solubility in water, which makes it easier to work with in the laboratory. In addition, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive, which can be a limitation for some laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. One potential direction is the development of new and improved synthesis methods for this compound. Additionally, further research could be done to explore the potential uses of this compound in the treatment of various diseases and conditions, such as cancer, arthritis, and neurological disorders. Furthermore, further research could be done to better understand the biochemical and physiological effects of this compound. Finally, new and improved methods for the delivery of this compound could be developed, such as the use of nanoparticles or other delivery systems.
Métodos De Síntesis
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is synthesized through a three-step process. The first step involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylphenylhydrazine. This reaction yields a cyclopropylmethyl hydrazone, which is then reacted with 6-amino-9H-purin-9-one to produce the desired product. The overall yield of this synthesis is approximately 60%.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential uses in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-11(2)13(7-10)20-15-14-16(18-8-17-15)21(9-19-14)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMRRIDNNUZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

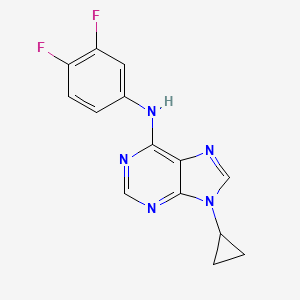
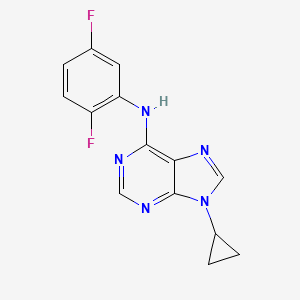
![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
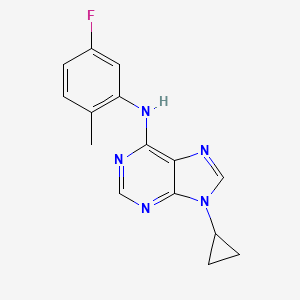
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
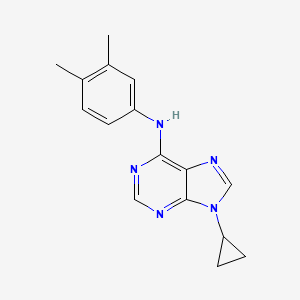
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)
